(+)-2,5-epi-Goniothalesdiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

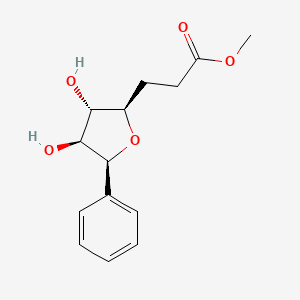

IUPAC Name |

methyl 3-[(2R,3S,4S,5S)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDVTXZKYPJLFH-ZZVYKPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1[C@H]([C@@H]([C@@H](O1)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of (+)-2,5-epi-Goniothalesdiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2,5-epi-Goniothalesdiol is a naturally occurring styryllactone that has garnered interest within the scientific community. Styryllactones, a class of compounds prevalent in the Goniothalamus genus of the Annonaceae family, are known for their diverse and potent biological activities, including cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols involved in its initial identification.

Discovery and Natural Source

The initial discovery of a related compound, (+)-goniothalesdiol, was reported in 1991 by Fang et al. following a phytochemical investigation of the stem bark of Goniothalamus giganteus. While this initial report laid the groundwork, subsequent synthetic studies have led to the characterization and availability of various stereoisomers, including this compound. For the purpose of this guide, we will focus on the general methodologies employed for the isolation of goniothalesdiol and related styryllactones from their natural source, which are foundational to obtaining any of its stereoisomers.

Experimental Protocols

The isolation of styryllactones from Goniothalamus species typically involves a series of extraction and chromatographic steps. The following is a generalized protocol based on established methodologies for the isolation of related compounds from Goniothalamus giganteus.

Plant Material

Dried and powdered stem bark of the source Goniothalamus species is the starting material for the extraction process.

Extraction

-

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as 95% ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a dense residue.

-

This residue is subsequently partitioned between solvents of varying polarity, for example, chloroform and water, to separate compounds based on their solubility.

Isolation and Purification

The fraction containing the styryllactones (typically the chloroform-soluble portion) is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography (CC): The crude fraction is first separated by column chromatography over silica gel, using a gradient elution system of increasing polarity (e.g., hexane-chloroform, followed by chloroform-acetone).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions of interest from the initial column chromatography are further purified using preparative TLC on silica gel plates with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using HPLC, employing a suitable column (e.g., C18) and mobile phase.

The workflow for a typical isolation process is depicted in the diagram below.

Data Presentation

Table 1: Spectroscopic Data for Goniothalesdiol Derivatives

| Data Type | Description |

| ¹H NMR | Characteristic signals for a styryl moiety, protons on the lactone ring, and hydroxyl groups. |

| ¹³C NMR | Resonances corresponding to the carbonyl of the lactone, aromatic carbons, and carbons of the substituted pyran ring. |

| Mass Spec. | Molecular ion peak consistent with the chemical formula C₁₃H₁₄O₄. |

| IR | Absorption bands indicating the presence of hydroxyl groups, a carbonyl group (lactone), and aromatic rings. |

Note: Specific chemical shifts and coupling constants would be required from the primary literature for the definitive characterization of this compound.

Signaling Pathways and Logical Relationships

The biological activity of styryllactones is often attributed to their ability to induce apoptosis in cancer cells. While the specific signaling pathways affected by this compound require further investigation, a generalized pathway for styryllactone-induced apoptosis is illustrated below. This often involves the activation of caspase cascades, which are central to the execution of programmed cell death.

Conclusion

The discovery and study of this compound and its related compounds from Goniothalamus species continue to be an important area of natural product research. The methodologies for their isolation, though requiring multiple chromatographic steps, are well-established. Further research is needed to fully elucidate the specific biological activities and mechanisms of action of the (+)-2,5-epi stereoisomer, which will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a detailed overview of the core aspects of the discovery and isolation of this promising natural product.

Unveiling the Natural Repositories of (+)-2,5-epi-Goniothalesdiol: A Technical Guide for Researchers

For Immediate Release

A comprehensive review of phytochemical investigations reveals that the styryllactone (+)-2,5-epi-Goniothalesdiol, a molecule of significant interest to the drug development community, is a natural constituent of select species within the Goniothalamus genus. This technical guide consolidates the available data on its natural sources, providing researchers, scientists, and drug development professionals with a detailed overview of its isolation, characterization, and quantitative analysis.

Confirmed Natural Sources and Quantitative Data

To date, the primary identified natural source of a closely related compound, Goniodiol, which is structurally consistent with this compound, is Goniothalamus wynaadensis Bedd. The absolute configuration of a derivative of Goniodiol isolated from this species has been confirmed through single-crystal X-ray diffraction analysis of its diacetate derivative, establishing it as (6R, 7R, 8R). This stereochemistry aligns with that of this compound. A related compound, goniodiol-7-monoacetate, has been isolated from Goniothalamus amuyon, with its stereochemistry confirmed as [6R-(7R,8R-dihydro-7-acetoxy-8-hydroxystyryl)-5, 6-dihydro-2-pyrone] by X-ray crystallography[1][2].

The following table summarizes the quantitative data available for the isolation of Goniodiol from Goniothalamus wynaadensis.

| Plant Source | Part Used | Extraction Solvent | Compound Isolated | Yield (% w/w of dry plant material) | Reference |

| Goniothalamus wynaadensis Bedd. | Leaves | Ethyl acetate | Goniodiol (5) | Data not explicitly provided in abstract | [3] |

Note: While the presence of Goniodiol in G. wynaadensis is confirmed, the exact yield from the dried leaves was not specified in the primary abstract. Further analysis of the full publication is required to ascertain this value.

Experimental Protocols: Isolation of Goniodiol from Goniothalamus wynaadensis

The following is a detailed methodology for the isolation and characterization of Goniodiol based on the study of phytochemical constituents of Goniothalamus wynaadensis leaves[3][4].

Plant Material Collection and Preparation

-

The leaves of Goniothalamus wynaadensis Bedd. were collected and identified.

-

The plant material was shade-dried at room temperature.

-

The dried leaves were pulverized to a coarse powder.

Extraction

-

The powdered leaves were subjected to sequential extraction with solvents of increasing polarity.

-

A preliminary extraction with a non-polar solvent (e.g., hexane or petroleum ether) is typically performed to remove lipids and pigments.

-

The defatted plant material was then extracted with ethyl acetate.

-

Subsequently, a final extraction with methanol was carried out to isolate more polar compounds.

Isolation and Purification

-

The ethyl acetate extract, being the most active fraction, was concentrated under reduced pressure.

-

The crude extract was subjected to column chromatography over silica gel.

-

A gradient elution system was employed, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

-

Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest were pooled and further purified by repeated column chromatography or preparative TLC until a pure crystalline solid, identified as Goniodiol, was obtained.

Structure Elucidation

-

The structure of the isolated Goniodiol was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the carbon-hydrogen framework and connectivity.

-

2D NMR (COSY, HSQC, HMBC): To confirm the complete structural assignment.

-

-

The absolute stereochemistry was confirmed by converting the natural Goniodiol into its diacetate derivative and performing single-crystal X-ray diffraction analysis[3].

Logical Workflow for Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of Goniodiol.

Biosynthetic Considerations

While the specific signaling pathways for the biosynthesis of this compound in Goniothalamus species have not been elucidated, styryllactones are generally believed to be derived from the phenylpropanoid and polyketide pathways. The styryl group originates from cinnamic acid, which is formed from phenylalanine via the shikimate pathway. The lactone ring is thought to be assembled through the polyketide pathway, involving the sequential condensation of acetate units.

References

- 1. The crystal structure and cytotoxicity of goniodiol-7-monoacetate from Goniothalamus amuyon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation, Structure Elucidation and in Vitro Anticancer Activity of Phytochemical Constituents of Goniothalamus wynaadensis Bedd. and Identification of α-Tubulin as a Putative Molecular Target by in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of (+)-2,5-epi-Goniothalesdiol

Disclaimer: The precise biosynthetic pathway for (+)-2,5-epi-Goniothalesdiol has not been fully elucidated in published scientific literature. This guide presents a scientifically plausible, hypothetical pathway based on the known biosynthesis of structurally related styryl-lactone natural products found in the Goniothalamus genus.

Introduction to this compound and Styryl-lactones

This compound is a member of the styryl-lactone class of natural products. These compounds are characteristic secondary metabolites of plants in the Goniothalamus genus (family Annonaceae) and exhibit a range of interesting biological activities, including cytotoxic properties.[1][2][3] The core structure consists of a lactone ring attached to a styryl side chain. The biosynthesis of such molecules is believed to be a product of the interplay between the shikimate and polyketide pathways.

Proposed Biosynthetic Pathway

The biosynthesis of styryl-lactones is proposed to originate from two primary metabolic routes: the shikimate pathway , which provides the aromatic styryl unit, and the polyketide pathway , which constructs the lactone ring.

2.1. Formation of the Starter Unit via the Shikimate Pathway

The shikimate pathway is a central route in plants and microorganisms for the production of aromatic amino acids (AAAs): L-phenylalanine, L-tyrosine, and L-tryptophan.[4][5] In vascular plants, a significant portion of photosynthetically fixed carbon is channeled through this pathway.[4][6]

-

Chorismate Synthesis: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, ultimately yielding chorismate, a key branch-point intermediate.[7][8]

-

Phenylalanine Formation: Chorismate is converted to L-phenylalanine.

-

Cinnamic Acid and Cinnamoyl-CoA Production: L-phenylalanine is then deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is a crucial entry point into the phenylpropanoid pathway. Cinnamic acid is subsequently activated by a CoA ligase to form cinnamoyl-CoA . This molecule serves as the "starter unit" for the polyketide synthase enzyme.

2.2. Construction of the Lactone Ring via the Polyketide Pathway

Polyketides are a diverse class of natural products synthesized by the sequential condensation of small carboxylic acid units, a process catalyzed by Polyketide Synthases (PKSs).[9][10] Plant type III PKSs are known to produce a variety of compounds, including flavonoids, stilbenes, and pyrones.[11][12]

-

Initiation: The biosynthesis of the lactone ring begins with the loading of the cinnamoyl-CoA starter unit onto the PKS enzyme.

-

Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA molecules, which serve as the "extender units". Each addition is a decarboxylative condensation reaction. For a simple six-membered lactone ring found in many goniothalamin-related compounds, two molecules of malonyl-CoA would be required.

-

Cyclization and Release: After the chain reaches the correct length, the PKS catalyzes an intramolecular cyclization reaction (likely an aldol condensation or Claisen cyclization) to form the pyrone ring, which is then released from the enzyme.[11]

2.3. Post-PKS Tailoring Modifications

Once the core styryl-lactone skeleton is formed, it undergoes a series of "tailoring" reactions catalyzed by other enzymes to produce the final, specific structure of this compound. These modifications are critical for generating the vast chemical diversity seen in natural products.

-

Reduction: Ketoreductase enzymes may reduce ketone functionalities on the lactone ring to hydroxyl groups.

-

Epoxidation: The distinctive epoxide ring in this compound is likely installed by a cytochrome P450 monooxygenase or a similar epoxidase, which catalyzes the stereospecific oxidation of a double bond in a precursor molecule.

The precise sequence of these tailoring steps determines the final stereochemistry of the molecule.

Visualization of the Proposed Pathway

The following diagrams illustrate the logical flow of the proposed biosynthetic pathway and a potential experimental workflow for its elucidation.

Caption: Proposed biosynthetic pathway for this compound.

Caption: A general workflow for elucidating a natural product biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway involves a multi-faceted approach combining genetics, biochemistry, and analytical chemistry.[13][14]

Protocol 1: Transcriptome Mining and Candidate Gene Identification

-

Objective: To identify the genes encoding the biosynthetic enzymes in the source organism.

-

Methodology:

-

Extract RNA from the specific plant tissue (e.g., stem bark) that produces this compound.

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome.

-

Assemble the transcriptome and annotate the genes. Search the dataset for sequences with homology to known biosynthetic enzymes, such as Type III Polyketide Synthases, Cytochrome P450s, reductases, and CoA ligases.[15]

-

Identify candidate genes whose expression profile correlates with the production of the target compound.

-

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

-

Objective: To confirm the function of candidate enzymes.

-

Methodology:

-

Synthesize or clone the coding sequences of candidate genes (e.g., a candidate PKS).

-

Insert the gene into an expression vector and transform it into a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.[14]

-

Overexpress and purify the recombinant protein.

-

Perform in vitro assays by providing the purified enzyme with the hypothesized substrates (e.g., cinnamoyl-CoA and malonyl-CoA for a PKS) and necessary cofactors.

-

Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to verify the identity of the synthesized compound.

-

Protocol 3: Isotopic Labeling Studies

-

Objective: To confirm the metabolic precursors of the molecule.

-

Methodology:

-

Synthesize isotopically labeled precursors, such as ¹³C-phenylalanine or ¹³C-acetate.

-

Administer these labeled precursors to the living plant or a cell culture derived from it.

-

Allow time for the organism to metabolize the precursors and synthesize new compounds.

-

Extract and purify this compound from the tissue.

-

Analyze the purified compound using NMR and MS to determine the position and extent of ¹³C incorporation. This provides definitive evidence of the building blocks used in its biosynthesis.

-

Quantitative Data Presentation

No specific quantitative data for the biosynthesis of this compound is currently available. If determined, enzyme kinetic parameters would be summarized as follows for clear comparison.

Table 1: Putative Enzyme Kinetic Data for this compound Biosynthesis

| Enzyme (Hypothetical) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) |

| GtPKS1 | Cinnamoyl-CoA | Data not available | Data not available |

| GtPKS1 | Malonyl-CoA | Data not available | Data not available |

| GtCYP71A | Styrylpyrone Precursor | Data not available | Data not available |

Conclusion and Future Outlook

The biosynthesis of this compound is most likely a classic example of the convergence of the shikimate and polyketide pathways, followed by specific tailoring reactions. While this guide provides a robust hypothesis, the definitive pathway, the specific genes and enzymes involved, and their regulation remain unknown. This represents a significant knowledge gap and an exciting opportunity for future research in natural product biosynthesis. The elucidation of this pathway would not only advance our fundamental understanding of plant biochemistry but could also enable the biotechnological production of these and other related bioactive compounds through metabolic engineering.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids and Styryl Lactones from Goniothalamus tortilipetalus and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The shikimate pathway and aromatic amino Acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 7. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 9. Global profiling of polyketide synthases in facultative multicellular eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Type III Polyketide Synthases: Functional Classification and Phylogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [frontiersin.org]

- 12. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 13. Biological methods for studying the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wenglab.net [wenglab.net]

- 16. researchgate.net [researchgate.net]

- 17. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

Unveiling the Molecular Architecture of (+)-Goniothalesdiol: A Technical Guide to its Chemical Structure Elucidation

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of (+)-Goniothalesdiol, a bioactive natural product isolated from the genus Goniothalamus. While the primary focus of this document is (+)-Goniothalesdiol, the principles and methodologies described herein are representative and directly applicable to the structural determination of its stereoisomers, including the synthetically significant (+)-2,5-epi-Goniothalesdiol. The elucidation of such complex molecular structures is a cornerstone of natural product chemistry and is pivotal for understanding bioactivity and enabling further drug development.

The structural confirmation of (+)-Goniothalesdiol relies on a synergistic application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often corroborated by X-ray crystallography for unambiguous stereochemical assignment. This guide will provide a comprehensive overview of the data interpretation and experimental protocols integral to this process.

Spectroscopic Data Analysis: The Fingerprint of a Molecule

The foundational evidence for the structure of (+)-Goniothalesdiol is derived from a suite of spectroscopic data. This information, when pieced together, reveals the connectivity of atoms and their spatial arrangement.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the molecular formula of a compound. For (+)-Goniothalesdiol, HRMS analysis provides the exact mass, from which the elemental composition can be deduced.

Table 1: Mass Spectrometry Data for (+)-Goniothalesdiol

| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₃H₁₆O₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for (+)-Goniothalesdiol

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 78.2 | 4.55 (m) |

| 3 | 70.5 | 3.90 (dd, J = 5.0, 2.5) |

| 4 | 72.1 | 3.65 (t, J = 5.0) |

| 5 | 80.1 | 4.20 (m) |

| 6α | 35.1 | 2.10 (m) |

| 6β | 2.60 (m) | |

| 7 | 128.5 | 7.25-7.40 (m) |

| 8 | 128.6 | 7.25-7.40 (m) |

| 9 | 125.8 | 7.25-7.40 (m) |

| 1' | 135.2 | - |

| 2', 6' | 128.8 | 7.25-7.40 (m, 2H) |

| 3', 5' | 128.7 | 7.25-7.40 (m, 2H) |

| 4' | 128.4 | 7.25-7.40 (m, 1H) |

| 3-OH | - | 2.50 (br s) |

| 4-OH | - | 2.80 (br s) |

Note: The spectral data presented is a representative compilation from literature sources. Actual values may vary slightly depending on experimental conditions.

Experimental Protocols: From Isolation to Analysis

The successful elucidation of a natural product's structure begins with its purification and is followed by meticulous spectroscopic analysis.

Isolation of (+)-Goniothalesdiol

-

Extraction: The dried and powdered plant material (e.g., stem bark of a Goniothalamus species) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extract exhibiting bioactivity is fractionated using column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing the compound of interest are further purified by repeated column chromatography, often followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure (+)-Goniothalesdiol.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Visualizing the Elucidation Pathway

Graphviz diagrams provide a clear visual representation of the logical flow of the structure elucidation process and the key correlations used to assemble the molecular structure.

Workflow of Structure Elucidation

Caption: Workflow for the structure elucidation of (+)-Goniothalesdiol.

Key 2D NMR Correlations for Assembling the Core Structure

Caption: Key 2D NMR correlations for (+)-Goniothalesdiol.

The meticulous analysis of the presented data, following the outlined workflow, allows for the unambiguous determination of the planar structure and relative stereochemistry of (+)-Goniothalesdiol. Absolute stereochemistry is often confirmed through X-ray crystallography of a suitable crystal or by total synthesis from a chiral starting material. This comprehensive approach is fundamental to advancing the study of this and other structurally related natural products.

Stereochemistry and Absolute Configuration of (+)-2,5-epi-Goniothalesdiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the stereochemistry and absolute configuration of (+)-2,5-epi-Goniothalesdiol. While direct access to the full experimental data from the primary literature—a 2006 study in the Journal of Organic Chemistry detailing the stereoselective synthesis of (+)-goniothalesdiol and its analogue, 2,5-bis-epi-goniothalesdiol—is unavailable, this document compiles the known information and outlines the standard methodologies for the determination of its stereochemical features. The synthesis of this class of molecules allows for the establishment of the relative and absolute stereochemistry of the chiral centers. This guide will cover the structural characteristics of the molecule, present a hypothetical summary of key quantitative data based on typical results for analogous compounds, and provide standardized experimental protocols for stereochemical determination.

Introduction

Goniothalesdiol is a naturally occurring tetrahydrofuran derivative isolated from species of the Goniothalamus genus, which are known for their diverse bioactive secondary metabolites. The prefix "epi" indicates that the stereochemistry at a particular chiral center is inverted relative to the parent natural product. In the case of this compound, the stereochemistry at positions 2 and 5 of the tetrahydrofuran ring is epimeric to that of the naturally occurring goniothalesdiol. The "(+)" signifier indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction.

The precise stereochemical arrangement of atoms in a molecule, or its absolute configuration, is crucial in drug discovery and development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on the methods used to elucidate and confirm the three-dimensional structure of this compound.

Structural Elucidation and Stereochemistry

The core of this compound is a substituted tetrahydrofuran ring. The determination of its stereochemistry involves establishing the relative configuration of the substituents on the ring and then assigning the absolute configuration of each chiral center.

Relative Stereochemistry

The relative stereochemistry of substituents on the tetrahydrofuran ring is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments.

Absolute Configuration

The absolute configuration of a chiral molecule is most definitively determined by single-crystal X-ray crystallography. In the absence of suitable crystals, chiroptical methods such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) can be used, often in conjunction with computational chemistry. Another powerful technique is the application of Mosher's method, a chemical derivatization followed by NMR analysis, to determine the configuration of secondary alcohols.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be expected from the analysis of this compound. Note: As the primary literature is not accessible, these tables are illustrative and based on typical values for similar compounds.

Table 1: Physicochemical and Chiroptical Data

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Specific Rotation [α]D | Positive value (e.g., +X° (c 1.0, CHCl₃)) |

| Melting Point | Not available |

Table 2: Representative ¹H NMR Spectroscopic Data (Hypothetical)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.7 | m | - |

| H-3 | 4.0 - 4.2 | m | - |

| H-4 | 4.0 - 4.2 | m | - |

| H-5 | 4.5 - 4.7 | m | - |

| H-7 | 4.8 - 5.0 | d | ~5 |

| H-8 | 4.3 - 4.5 | m | - |

| Phenyl-H | 7.2 - 7.4 | m | - |

Table 3: Representative ¹³C NMR Spectroscopic Data (Hypothetical)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 80 - 85 |

| C-3 | 75 - 80 |

| C-4 | 75 - 80 |

| C-5 | 80 - 85 |

| C-6 | 30 - 35 |

| C-7 | 70 - 75 |

| C-8 | 65 - 70 |

| Phenyl-C | 125 - 140 |

Experimental Protocols

The following are detailed, standardized methodologies for the key experiments used in the stereochemical determination of compounds like this compound.

Synthesis of this compound (Illustrative)

The synthesis of 2,5-bis-epi-goniothalesdiol, as described in the abstract of the primary literature, likely proceeds from a chiral starting material to ensure enantioselectivity. A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for this compound.

Determination of Absolute Configuration by Mosher's Method

This method is used to determine the absolute configuration of the secondary alcohol at C-7.

-

Esterification: React this compound separately with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine) to form the corresponding (R)- and (S)-MTPA esters.

-

NMR Analysis: Acquire the ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

-

Data Analysis: Identify the protons on either side of the newly formed ester linkage. Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

-

Configuration Assignment: A positive Δδ for protons on one side of the MTPA plane and a negative Δδ on the other side allows for the assignment of the absolute configuration at the carbinol center.

Spectroscopic Data of (+)-2,5-epi-Goniothalesdiol: A Technical Overview

An In-depth Guide for Researchers in Natural Product Chemistry and Drug Discovery

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+)-2,5-epi-Goniothalesdiol. Due to the absence of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this specific stereoisomer in the scientific literature, this document outlines the general methodologies and expected spectral characteristics based on the known structure of Goniothalesdiol and its analogues. This guide is intended to serve as a foundational resource for researchers engaged in the isolation, synthesis, and biological evaluation of such compounds.

Introduction to Goniothalesdiol and its Stereoisomers

Goniothalesdiol is a naturally occurring tetrahydrofuran derivative isolated from plants of the Goniothalamus genus. These compounds have garnered significant interest within the scientific community due to their potential biological activities. The stereochemistry of these molecules plays a crucial role in their bioactivity, making the characterization of individual stereoisomers, such as this compound, a critical aspect of natural product research. The precise arrangement of substituents on the tetrahydrofuran ring dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Predicted Spectroscopic Data

While specific experimental data for this compound is not available, the following sections detail the expected spectroscopic characteristics. These predictions are based on the analysis of related known compounds and fundamental principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data would be essential for confirming its structure and stereochemistry.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.5 - 4.8 | m | - |

| H-3 | 3.8 - 4.1 | m | - |

| H-4 | 3.9 - 4.2 | m | - |

| H-5 | 4.2 - 4.5 | m | - |

| H-6a/b | 2.8 - 3.1 | m | - |

| H-7 | 5.0 - 5.3 | m | - |

| Styryl Hα | 6.2 - 6.5 | d | ~16 |

| Styryl Hβ | 6.6 - 6.9 | dd | ~16, ~6 |

| Phenyl-H | 7.2 - 7.5 | m | - |

| Phenyl-H' | 7.2 - 7.5 | m | - |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 80 - 85 |

| C-3 | 75 - 80 |

| C-4 | 78 - 83 |

| C-5 | 82 - 87 |

| C-6 | 40 - 45 |

| C-7 | 70 - 75 |

| Styryl Cα | 125 - 130 |

| Styryl Cβ | 130 - 135 |

| Phenyl-C | 125 - 140 |

| Phenyl-C' | 125 - 140 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a high-resolution mass spectrum (HRMS) would be crucial to determine its elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | Expected Molecular Ion + 1 |

| [M+Na]⁺ | Expected Molecular Ion + 23 |

| [M-H₂O+H]⁺ | [M+H]⁺ - 18 |

| [M-C₈H₉O+H]⁺ | Fragmentation of the side chain |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands.

Table 4: Predicted Infrared (IR) Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic/styryl) | 1600 - 1650 |

| C-O (ether/alcohol) | 1050 - 1150 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a natural product like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe would be ideal for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a spectral width of ~220 ppm and a sufficient number of scans. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To unambiguously assign the structure and stereochemistry, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be conducted. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be critical for determining the relative stereochemistry.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to obtain fragmentation information, which aids in structural elucidation.

Infrared Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk. For soluble samples, a solution in a suitable IR-transparent solvent (e.g., CHCl₃) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the isolation and structural elucidation of a natural product.

This diagram illustrates the typical workflow, starting from the extraction of the natural source to the final determination of the complete chemical structure, including its stereochemistry. Each step provides crucial information that, when combined, allows for the unambiguous identification of the molecule.

An In-depth Technical Guide on the Physicochemical Properties and Biological Evaluation of (+)-2,5-epi-Goniothalesdiol

Disclaimer: Direct and comprehensive experimental data on the physicochemical properties and biological activity of (+)-2,5-epi-Goniothalesdiol is limited in the currently available scientific literature. The following guide is compiled from data on its synthetic precursors and closely related analogs, alongside standardized protocols for its potential biological evaluation. The physicochemical data presented is for a key synthetic intermediate, Methyl 3-[2R,3S,4R,5S]-3,4-Dihydroxy-5-phenyltetrahydrofuran-2-yl)propionate, as reported in the literature.

Physicochemical Properties

The stereoselective total synthesis of (+)-goniothalesdiol and its 2,5-epi analogue has been reported, providing crucial information on its chemical characteristics. While specific data for the final product, this compound, is not fully detailed in the abstracts of these publications, the properties of key intermediates offer significant insight.

Data Presentation

The following table summarizes the reported physicochemical data for Methyl 3-[2R,3S,4R,5S]-3,4-Dihydroxy-5-phenyltetrahydrofuran-2-yl)propionate, a direct precursor to this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₅ |

| Molecular Weight | 266.29 g/mol |

| Optical Rotation | [α]D²⁷ +94.47 (c = 0.38, EtOH) |

| Infrared (IR) Spectrum | (neat): 3420, 2951, 1724, 1440 cm⁻¹ |

| ¹H NMR (600 MHz, CDCl₃) | δ = 7.30-7.40 (m, 5 H), 5.14 (d, J = 3.5 Hz, 1 H), 4.11 (dd, J = 1.2, 3.5 Hz, 1 H), 4.06 (dd, J = 1.2, 3.3 Hz, 1 H), 3.89 (ddd, J = 3.3, 6.2, 7.0 Hz, 1 H), 3.70 (s, 3 H), 2.52-2.64 (m, 2 H), 2.11-2.15 (m, 2 H) |

| ¹³C NMR (150 MHz, CDCl₃) | δ = 174.2, 135.6, 128.6, 128.1, 126.8, 84.7, 82.9, 81.7, 80.1, 51.8, 30.6, 28.7 |

| Mass Spectrometry (LCMS) | m/z = 289 [M + Na]⁺ |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, related compounds from the Goniothalamus genus, such as goniothalamin, have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines.[1] The proposed mechanism of action for these related compounds often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, characterized by cell cycle arrest and the modulation of apoptosis-related proteins.[1][2]

Postulated Apoptotic Signaling Pathway

Based on the activity of analogous compounds, a plausible signaling pathway for the induction of apoptosis by this compound is depicted below. This pathway is a generalized representation and requires experimental validation for this specific compound.

Caption: Postulated intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed, standardized protocols for key experiments that would be essential for characterizing the biological activity of this compound.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5]

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[6]

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Experimental workflow for Western Blot analysis.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Enantiomeric trans β-aryl-δ-iodo-γ-lactones derived from 2,5-dimethylbenzaldehyde induce apoptosis in canine lymphoma cell lines by downregulation of anti-apoptotic Bcl-2 family members Bcl-xL and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Goniothalesdiol and Its Analogs: A Comprehensive Review of Their Synthesis, Biological Activity, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalesdiol, a naturally occurring tetrahydrofuran derivative, and its analogs have garnered significant attention in the scientific community due to their potent cytotoxic activities against various cancer cell lines. Isolated from plants of the Goniothalamus genus, these compounds represent a promising class of natural products for the development of novel anticancer agents. This technical guide provides a comprehensive literature review of Goniothalesdiol and its analogs, focusing on their synthesis, biological evaluation, and the molecular mechanisms underlying their therapeutic potential.

Chemical Synthesis

The total synthesis of Goniothalesdiol and its analogs has been a subject of considerable interest, with several research groups reporting stereoselective routes to these complex molecules. A common strategy involves the use of chiral starting materials to establish the desired stereochemistry of the tetrahydrofuran core.

One notable approach to the stereoselective synthesis of (+)-goniothalesdiol starts from (-)-D-tartaric acid. A key step in this synthesis is an FeCl3-mediated formation of the tetrahydrofuran ring, which proceeds with very high selectivity. This method also allows for the synthesis of the 2,5-bis-epi-goniothalesdiol analog from a common intermediate.[1] Another reported total synthesis of (+)-goniothalesdiol begins with d-mannitol. This synthesis utilizes a palladium(II)-catalyzed oxycarbonylation of unsaturated triols as the key step for constructing the tetrahydrofuran ring with excellent threo-selectivity.[2]

Biological Activity and Cytotoxicity

Goniothalesdiol and its analogs have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The evaluation of their anticancer potential is typically performed using in vitro cytotoxicity assays, such as the MTT assay or LDH release assay, which measure cell viability and membrane integrity, respectively.

The following table summarizes the reported cytotoxic activities of Goniothalesdiol and some of its key analogs against various cancer cell lines.

| Compound | Cell Line | Assay | Activity | Reference |

| Goniothalesdiol | Jurkat (Leukemia) | Not Specified | IC50 = 12 µM | [3] |

| (Z)-Goniothalamin | Jurkat E6.1 (Leukemia) | Not Specified | IC50 = 12 µM | [3] |

| Goniothalamin | H400 (Oral Squamous Cell Carcinoma) | MTT Assay | Time- and dose-dependent inhibition | [4] |

| Goniothalamin | SK-BR-3 (Breast Cancer) | Not Specified | Induces apoptosis and autophagy | [5] |

| Goniothalamin | MDA-MB-231 (Breast Cancer) | Not Specified | Induces apoptosis via intrinsic and extrinsic pathways, and ER stress | [6] |

| Goniothalamin | HeLa (Cervical Cancer) | MTT Assay | Time- and dose-dependent suppression of proliferation | [7] |

| Goniothalamin | Jurkat T-cells | Not Specified | Induces apoptosis | [8] |

Mechanism of Action

The anticancer activity of Goniothalesdiol and its analogs is primarily attributed to the induction of apoptosis, a form of programmed cell death, in cancer cells. The molecular mechanisms underlying this process are multifaceted and involve the activation of several key signaling pathways.

Mitochondrial-Mediated Apoptosis

A predominant mechanism of action for these compounds is the induction of the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by various intracellular stresses, including DNA damage and oxidative stress. Goniothalamin, a closely related analog, has been shown to cause a decrease in glutathione (GSH) levels and an elevation of reactive oxygen species (ROS) in Jurkat T-cells, leading to DNA damage.[8] This cellular stress leads to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[4] The release of cytochrome c triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to the dismantling of the cell.[4] This process is also associated with the regulation of the Bcl-2 family of proteins, with an increase in the Bax/Bcl-2 ratio promoting apoptosis.[5]

Caption: Mitochondrial-mediated apoptosis induced by Goniothalesdiol and its analogs.

Endoplasmic Reticulum (ER) Stress

In addition to the mitochondrial pathway, goniothalamin has been shown to induce apoptosis through the endoplasmic reticulum (ER) stress pathway in breast cancer cells.[6] ER stress can trigger apoptosis through the unfolded protein response (UPR), which involves the activation of several signaling molecules, including c-Jun NH2-terminal kinase (JNK).[7] The activation of JNK is a critical event in ER stress-induced apoptosis.[7]

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway also plays a crucial role in the cellular response to Goniothalesdiol and its analogs. In SK-BR-3 breast cancer cells, goniothalamin has been observed to induce apoptosis and autophagy through the upregulation of p-JNK1/2 and p-p38 and the downregulation of p-ERK1/2 and p-Akt.[5] This suggests that the modulation of MAPK signaling is a key component of the anticancer activity of these compounds.

Caption: Role of MAPK signaling in Goniothalamin-induced apoptosis and autophagy.

Experimental Protocols

General Protocol for Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Goniothalesdiol or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

General Workflow for Total Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of Goniothalesdiol, highlighting the key stages involved.

Caption: Generalized workflow for the total synthesis of Goniothalesdiol.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship (SAR) studies on goniothalamin analogs have provided some insights into the structural features required for cytotoxicity. For instance, it has been shown that introducing substituents into the phenyl ring, replacing the phenyl ring with pyridine or naphthalene, or decreasing the size of the lactone ring from six to five members does not lead to an increase in cytotoxicity.[3] The (Z)-isomer of goniothalamin was found to be the most active among the synthesized analogs in one study.[3] Further SAR studies are necessary to fully elucidate the pharmacophore and guide the design of more potent analogs.

Conclusion

Goniothalesdiol and its analogs represent a promising class of natural products with significant potential for the development of new anticancer therapies. Their potent cytotoxic activity, coupled with a multifaceted mechanism of action involving the induction of apoptosis through various signaling pathways, makes them attractive lead compounds. The successful total syntheses of these molecules provide a platform for the generation of diverse analogs for further biological evaluation and optimization. Future research should focus on detailed SAR studies to identify the key structural determinants of activity, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. A deeper understanding of their molecular targets and signaling pathways will be crucial for the rational design of next-generation anticancer drugs based on the Goniothalesdiol scaffold.

References

- 1. Stereoselective synthesis of (+)-goniothalesdiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, in vitro cytotoxicity evaluation and structure-activity relationship of goniothalamin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis Induction via ATM Phosphorylation, Cell Cycle Arrest, and ER Stress by Goniothalamin and Chemodrugs Combined Effects on Breast Cancer-Derived MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Goniothalamin-induced oxidative stress, DNA damage and apoptosis via caspase-2 independent and Bcl-2 independent pathways in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Goniothalamus-Derived Styryl-Lactones: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl-lactones, a class of secondary metabolites isolated from plants of the Goniothalamus genus, have garnered significant interest for their potent biological activities, particularly their cytotoxic effects against various cancer cell lines. These compounds are characterized by a styryl group attached to a lactone ring. This guide details the experimental protocols for assessing their cytotoxic potential and presents the available quantitative data for representative molecules.

Cytotoxicity Screening

The primary method for evaluating the anticancer potential of Goniothalamus-derived styryl-lactones is through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Data Presentation

The cytotoxic activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for novel styryl-lactone derivatives isolated from Goniothalamus elegans and (-)-Goniodiol-7-monoacetate from Goniothalamus repevensis.

| Compound | Cell Line | IC50 (µM) |

| Novel Styryl-Lactone Derivative 1 | A549 (Human lung carcinoma) | 2.05 |

| HCT116 (Human colon cancer) | 3.96 | |

| HeLa (Human cervical cancer) | 2.87 | |

| MCF-7 (Human breast cancer) | 3.14 | |

| NCI-H460 (Human lung cancer) | 2.53 | |

| (-)-Goniodiol-7-monoacetate | ASK (Rat stomach cancer) | 10.28 |

Table 1: Cytotoxic activity of a novel styryl-lactone derivative from Goniothalamus elegans.[1]

Table 2: Cytotoxic activity of (-)-Goniodiol-7-monoacetate from Goniothalamus repevensis.[2]

Experimental Protocols

The following outlines a standard protocol for determining the cytotoxic activity of these compounds.

2.2.1. Cell Culture and Treatment

-

Human cancer cell lines (e.g., A549, HCT116, HeLa, MCF-7, NCI-H460, and ASK) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are then incubated for a specified period, typically 48 or 72 hours.

2.2.2. Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a commonly used method for measuring drug-induced cytotoxicity.[2]

-

After the incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.

-

The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

The unbound SRB is removed by washing five times with 1% (v/v) acetic acid.

-

The plates are again air-dried.

-

The bound stain is solubilized with 10 mM Tris base solution.

-

The optical density (OD) is measured at a wavelength of 515 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.

Visualization of Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for cytotoxicity screening and a potential signaling pathway that may be targeted by these compounds, based on in silico studies.

Conclusion

The preliminary biological screening of styryl-lactones derived from the Goniothalamus genus consistently demonstrates their potent cytotoxic activities against a range of cancer cell lines. The methodologies outlined in this guide provide a standardized approach for the in vitro evaluation of these and other natural product extracts. The in silico evidence suggesting the inhibition of the EGF/EGFR signaling pathway offers a promising avenue for future mechanistic studies.[1] Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential.

References

Ethnobotanical Uses, Bioactivity, and Experimental Protocols of Plants Containing (+)-2,5-epi-Goniothalesdiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, biological activities, and relevant experimental protocols associated with plants containing styryl-lactones, with a focus on (+)-2,5-epi-Goniothalesdiol and its related compounds. Due to the limited specific data available for this compound, this paper draws upon information from the broader Goniothalamus genus, a known source of such molecules, to provide a thorough and practical resource.

Ethnobotanical Landscape of Goniothalamus Species

The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive styryl-lactones.[1][2] Traditional medicine systems across Southeast Asia have long utilized various parts of these plants to treat a range of ailments. While the specific ethnobotanical uses of plants containing this compound are not explicitly documented in current literature, the traditional applications of the Goniothalamus genus provide a valuable context for its potential therapeutic properties.

Decoctions of leaves and roots from species such as Goniothalamus macrophyllus are traditionally used to reduce fever and as a remedy following childbirth.[3] In Malaysia, a decoction of the leaves is also applied externally for fever relief.[3] The roots of Goniothalamus giganteus have been traditionally used to induce abortion and to treat colds, while heated leaves are applied to reduce swelling.[3] Other documented uses across various Goniothalamus species include the treatment of body pains, rheumatism, skin complaints, and typhoid fever.[1] The cytotoxic properties of compounds isolated from this genus, such as styryl-lactones and acetogenins, are thought to provide a scientific basis for their traditional use against cancer-like symptoms.[1][2]

A summary of the ethnobotanical applications of various Goniothalamus species is presented in Table 1.

Table 1: Ethnobotanical Uses of Various Goniothalamus Species

| Species | Common Name(s) | Part(s) Used | Traditional Uses |

| G. macrophyllus | Selada, Penawar Hitam | Leaves, Roots | Fever, post-partum remedy, abortion |

| G. giganteus | Penawar Hitam, Paanan Chaang | Roots, Leaves | Abortion, colds, swelling |

| G. tapis | Not specified | Not specified | Abortifacient |

| G. amuyon | Taiwan goniothalamus | Not specified | Rheumatism, tympanites |

| G. laoticus | Not specified | Flowers | Tonic, febrifuge |

| G. elegans | Not specified | Aerial parts | Heart disease, diarrhea |

| G. sesquipedalis | Not specified | Not specified | Fever, diarrhea, body pains |

Source: Compiled from multiple sources.[1][3][4]

Biological Activities of Related Styryl-Lactones

For instance, goniothalamin and goniodiol, two related styryl-lactones, have shown marked cytotoxic activity against HepG2 (human liver cancer) and drug-resistant HepG2-R cell lines.[5] Notably, their IC50 values in normal mouse hepatocytes were found to be approximately three times higher than in the HepG2 cancer cells, suggesting a favorable therapeutic window.[5] Other studies on novel styryl-lactone derivatives from Goniothalamus elegans have reported potent cytotoxicity with IC50 values in the low micromolar range against a panel of five cancer cell lines.[6]

Table 2 summarizes the cytotoxic activities of several styryl-lactones from the Goniothalamus genus to provide a comparative context for the potential bioactivity of this compound.

Table 2: Cytotoxic Activities of Styryl-Lactones from Goniothalamus Species

| Compound | Plant Source | Cell Line(s) | IC50 (µM) |

| Novel Styryl-Lactone 1 | Goniothalamus elegans | A549 (Lung), HepG2 (Liver), LU-1 (Lung), MCF-7 (Breast), SW480 (Colon) | 2.05 - 3.96 |

| 5-epi-Sinuleptolide | Sinularia sp. (Soft Coral) | BxPC-3 (Pancreatic) | Dose-dependent decrease in viability |

| Triptolide | Tripterygium wilfordii | Various AML cell lines | < 0.015 (48h) |

Note: Data for this compound is not available. The table presents data for other related or structurally similar compounds to provide a frame of reference.[6][7][8]

Experimental Protocols

This section provides detailed methodologies for the isolation of styryl-lactones from Goniothalamus species and for assessing their cytotoxic activity using a standard MTT assay.

The following is a representative protocol for the extraction and isolation of styryl-lactones from the dried root of a Goniothalamus species, based on methodologies described in the literature.[9]

-

Extraction:

-

300g of dried and powdered root material is subjected to continuous extraction with petroleum ether using a Soxhlet apparatus for seven days, or until the solvent runs clear.

-

The crude extract is then concentrated under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The concentrated crude extract is further purified by recrystallization from petroleum ether to yield the styryl-lactone crystals.

-

The purity of the isolated compound is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of natural products.[5][10]

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight to allow for attachment.

-

-

Compound Treatment:

-

The isolated compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

The cells are treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and solvent controls are also included.

-

-

MTT Incubation:

-

Following the treatment period, 50 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is then incubated at 37°C in a 5% CO2 atmosphere for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

-

Formazan Solubilization:

-

The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways of this compound have not been elucidated, studies on other styryl-lactone derivatives from Goniothalamus elegans suggest a potential interaction with the EGF/EGFR signaling pathway.[6] This pathway is crucial in cell proliferation and is often dysregulated in cancer. The following diagram illustrates a hypothetical mechanism of action for styryl-lactones targeting the EGF/EGFR pathway.

Caption: Hypothesized inhibition of the EGF/EGFR signaling pathway by this compound.

The following diagram illustrates a general experimental workflow for the isolation and bioactivity screening of styryl-lactones from Goniothalamus species.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Goniothalamus: Phytochemical and Ethnobotanical Review | Semantic Scholar [semanticscholar.org]

- 3. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Styrylpyrone Derivative (SPD) Extracted from Goniothalamus umbrosus Binds to Dengue Virus Serotype-2 Envelope Protein and Inhibits Early Stage of Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-2,5-epi-Goniothalesdiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic protocols for (+)-2,5-epi-Goniothalesdiol, a stereoisomer of the naturally occurring bioactive compound (+)-goniothalesdiol. The synthesis of this analogue is of significant interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents. The protocols described herein are based on synthetic strategies reported in the scientific literature.

Synthetic Strategy Overview

The total synthesis of this compound hinges on a stereocontrolled approach to establish the correct configuration of the chiral centers in the tetrahydrofuran core. The key transformations in the synthetic route involve a diastereoselective reduction to set the C-5 stereocenter and a subsequent intramolecular cyclization to form the tetrahydrofuran ring.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Key Experimental Protocols

Disclaimer: The following protocols are derived from published abstracts and represent the key transformations. For detailed experimental procedures, including precise reagent quantities, reaction times, temperatures, and purification methods, consultation of the full scientific literature is recommended.

Protocol 2.1: Diastereoselective Reduction of the C-5 Ketone

This critical step establishes the stereochemistry at the C-5 position through a chelation-controlled reduction of a keto-intermediate.

Objective: To perform a diastereoselective reduction of the C-5 ketone to the corresponding alcohol with the desired stereochemistry.

Materials:

-

Keto-mesylate intermediate

-

Zinc borohydride (Zn(BH₄)₂)

-

Anhydrous ethereal solvent (e.g., diethyl ether, THF)

-

Anhydrous workup and purification reagents

Procedure:

-

Dissolve the keto-mesylate intermediate in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically between -78 °C and 0 °C) to enhance diastereoselectivity.

-

Add a solution of zinc borohydride (Zn(BH₄)₂) in the same solvent dropwise to the cooled solution of the ketone.

-

Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride or Rochelle's salt solution).

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography on silica gel to isolate the desired diastereomer.

Logical Relationship of the Reduction Step:

Application Notes and Protocols for the Extraction and Purification of (+)-2,5-epi-Goniothalesdiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2,5-epi-Goniothalesdiol is a naturally occurring styryllactone that has garnered interest within the scientific community due to its potential biological activities. Styryllactones, a class of secondary metabolites found predominantly in plants of the Goniothalamus genus (family Annonaceae), are known for their cytotoxic, antimicrobial, and anti-inflammatory properties.[1] this compound has been isolated from the bark of Goniothalamus borneensis. The purification of this and similar styryllactones often presents a challenge due to their structural similarity to other co-occurring metabolites.

This document provides detailed application notes and experimental protocols for the efficient extraction and purification of this compound from its natural source. The methodologies described herein are based on established phytochemical techniques for the isolation of styryllactones from Goniothalamus species.

Overview of the Isolation Strategy

The general workflow for the isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by a series of chromatographic separations to isolate the target compound. The complexity of the crude plant extract necessitates a combination of techniques to achieve high purity. For particularly challenging separations of closely related isomers, advanced methods such as recycling High-Performance Liquid Chromatography (HPLC) may be employed.

Workflow Diagram

Caption: Overall workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material Preparation and Extraction

Objective: To extract the secondary metabolites, including this compound, from the plant material.

Materials:

-

Dried and powdered bark of Goniothalamus borneensis

-

Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

-

Large glass container with a lid

-

Shaker or stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Protocol:

-

Weigh the dried and powdered plant material.

-

Place the plant material in a large glass container and add the extraction solvent (e.g., methanol) in a 1:10 (w/v) ratio.

-